molecular formula C13H10Cl2O2 B14669212 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride CAS No. 41791-72-4

2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride

Cat. No.: B14669212
CAS No.: 41791-72-4
M. Wt: 269.12 g/mol
InChI Key: FJGXMAOFWJLQOO-UHFFFAOYSA-N
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Description

2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride typically involves the reaction of 1-chloronaphthalene with propanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

    Starting Materials: 1-chloronaphthalene and propanoyl chloride.

    Catalyst: Anhydrous aluminum chloride (AlCl3) is commonly used.

    Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.

    Esterification: Reaction with alcohols to form esters.

    Amidation: Reaction with ammonia or amines to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and water. The reactions are typically carried out at room temperature.

    Hydrolysis: Requires aqueous conditions, often at elevated temperatures.

    Esterification: Alcohols are used as nucleophiles, and the reaction is catalyzed by acids such as sulfuric acid.

    Amidation: Ammonia or primary amines are used, often under mild heating.

Major Products Formed

    Hydrolysis: 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid and hydrochloric acid.

    Esterification: Esters of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.

    Amidation: Amides of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid.

Scientific Research Applications

2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Bromonaphthalen-2-yl)oxy]propanoyl chloride
  • 2-[(1-Fluoronaphthalen-2-yl)oxy]propanoyl chloride
  • 2-[(1-Iodonaphthalen-2-yl)oxy]propanoyl chloride

Uniqueness

2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride is unique due to the presence of the chlorine atom on the naphthalene ring, which can influence its reactivity and interactions with other molecules. The chlorine substituent can also affect the compound’s physical properties, such as solubility and boiling point, compared to its bromine, fluorine, and iodine analogs.

Properties

CAS No.

41791-72-4

Molecular Formula

C13H10Cl2O2

Molecular Weight

269.12 g/mol

IUPAC Name

2-(1-chloronaphthalen-2-yl)oxypropanoyl chloride

InChI

InChI=1S/C13H10Cl2O2/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3

InChI Key

FJGXMAOFWJLQOO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)OC1=C(C2=CC=CC=C2C=C1)Cl

Origin of Product

United States

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